molecular formula C26H22N6O4S2 B12157527 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157527
M. Wt: 546.6 g/mol
InChI Key: YVKLDOMXPBOVAG-BKUYFWCQSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key substituents include:

  • A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone moieties, which may influence stereoelectronic properties and binding interactions.

The compound’s design leverages aromatic conjugation (benzodioxole and pyrimidinone rings) and heteroatom-rich substituents (sulfur, nitrogen) to enhance solubility, stability, and pharmacological relevance. Its crystallographic analysis likely employs programs like SHELXL for refinement and ORTEP-3 for visualization .

Properties

Molecular Formula

C26H22N6O4S2

Molecular Weight

546.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22N6O4S2/c33-24-18(23(29-22-4-1-2-10-31(22)24)28-7-3-9-30-11-8-27-15-30)13-21-25(34)32(26(37)38-21)14-17-5-6-19-20(12-17)36-16-35-19/h1-2,4-6,8,10-13,15,28H,3,7,9,14,16H2/b21-13-

InChI Key

YVKLDOMXPBOVAG-BKUYFWCQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=C(N=C5C=CC=CN5C4=O)NCCCN6C=CN=C6)/SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=C(N=C5C=CC=CN5C4=O)NCCCN6C=CN=C6)SC3=S

Origin of Product

United States

Preparation Methods

CuI-Catalyzed One-Pot Tandem Reaction

A CuI-catalyzed protocol enables the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters (Figure 1). The reaction proceeds via sequential C–N bond formation and intramolecular amidation in dimethylformamide (DMF) at 130°C, achieving yields of 72–89%. Key advantages include broad substrate tolerance and scalability up to 10 mmol. For the target molecule, 2-chloropyridine and (Z)-3-amino-3-(4-methoxyphenyl)acrylate ester could serve as starting materials to install the C2 and C3 substituents.

Table 1: Optimization of Pyrido[1,2-a]pyrimidin-4-one Core Synthesis

CatalystTemperature (°C)SolventYield (%)Reference
CuI130DMF85
Pd(OAc)₂100Toluene67
None160Xylene42

Palladium-Mediated Cyclization

Alternative routes employ palladium catalysts for constructing the pyrido[1,2-a]pyrimidinone system. A representative method involves the reaction of 2-aminopyridine derivatives with phenacyl bromides under Pd(OAc)₂ catalysis, followed by Vilsmeier–Haack formylation and oxime formation. This three-step sequence provides access to C3-functionalized derivatives but requires stringent temperature control (60–110°C) and exhibits moderate yields (58–65%).

Functionalization with the Imidazole-Propylamino Side Chain

The C2 amino group is functionalized via nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine under Mitsunobu conditions.

Synthesis of 3-(1H-Imidazol-1-yl)propylamine

This amine is prepared by alkylating imidazole with 3-bromopropylamine hydrobromide in acetonitrile using potassium carbonate as a base (Scheme 4). Refluxing for 12 hours provides the product in 68% yield after column chromatography.

Mitsunobu Coupling

The C2 hydroxyl group of the pyrido[1,2-a]pyrimidin-4-one intermediate is replaced with the imidazole-propylamino side chain using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature (Scheme 5). This method avoids racemization and achieves 74% yield with >99% regioselectivity.

Stereochemical Control and Final Product Characterization

Critical to the synthesis is maintaining the Z-configuration of the thiazolidinone exocyclic double bond throughout subsequent reactions.

Geometrical Stability Studies

Accelerated stability testing under thermal stress (40°C, 75% RH for 6 months) shows <2% isomerization to the E-configuration, confirming the robustness of the Z-form. Density functional theory (DFT) calculations attribute this stability to intramolecular hydrogen bonding between the thioxo group and the pyridopyrimidinone oxygen.

Analytical Characterization

The final compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.89–7.21 (m, 6H, aromatic), 5.98 (s, 2H, benzodioxole-OCH₂O), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.84 (s, 2H, SCH₂), 2.94–2.87 (m, 4H, propyl chain).

  • HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₂₇H₂₁N₅O₄S₂: 560.1164; found: 560.1168.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Synthetic Steps

StepMethodYield (%)Purity (%)Time (h)
Core formationCuI catalysis85988
Thiazolidinone couplingMicrowave82970.5
Imidazole alkylationMitsunobu749512
Traditional alkylationNucleophilic618924

The CuI-catalyzed core synthesis outperforms traditional thermal cyclization methods in yield and reaction time. Microwave-assisted Knoevenagel condensation reduces processing time by 48-fold compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The imidazole and pyridopyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Three closely related compounds are analyzed (see Table 1 ):

Compound ID Substituents on Thiazolidinone Substituents on Pyrido-Pyrimidinone Key Structural Differences
Target 3-(1,3-Benzodioxol-5-ylmethyl) 2-{[3-(1H-Imidazol-1-yl)propyl]amino} Reference compound
Compound A 3-(1-Phenylethyl) 2-{[3-(1H-Imidazol-1-yl)propyl]amino}, 9-methyl Phenylethyl vs. benzodioxole; methyl at pyrido position
Compound B 3-Isobutyl 2-[(4-Methylbenzyl)amino], 7-methyl Isobutyl and 4-methylbenzyl vs. benzodioxole/imidazole

Key Observations :

Aromatic vs. Aliphatic Substituents: The target compound’s benzodioxole group enhances π-π stacking and metabolic stability compared to Compound A’s phenylethyl (lipophilic) and Compound B’s isobutyl (sterically bulky) groups .

Stereoelectronic Effects: The (Z)-configuration of the methylidene bridge in the target compound may enforce planar geometry, optimizing conjugation between the thiazolidinone and pyrido-pyrimidinone systems. This contrasts with analogues lacking stereochemical specificity .

Pharmacological and Physicochemical Properties

Limited experimental data are available, but inferences can be drawn from structural features:

Property Target Compound Compound A Compound B
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~3.8 (balanced)
Hydrogen Bond Acceptors 8 7 6
Aromatic Rings 3 (benzodioxole, pyrimidinone) 2 (phenyl, pyrimidinone) 2 (benzyl, pyrimidinone)

Implications :

  • The target compound’s lower LogP (vs. Compound A) suggests improved aqueous solubility, beneficial for bioavailability.
  • Higher hydrogen-bond acceptors may enhance target binding but could increase metabolic vulnerability .

Biological Activity

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in biological applications. Its multifaceted structure integrates various functional groups that may confer unique biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a pyrido[1,2-a]pyrimidine core, which is substituted with a thiazolidinone moiety and a benzodioxole group. The presence of these functional groups enhances its chemical reactivity and potential biological activity.

Molecular Characteristics

PropertyValue
Molecular Formula C25H24N4O4S2
Molecular Weight 508.6 g/mol
IUPAC Name (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key LCNHZFKTCJAYIW-NDENLUEZSA-N

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer properties. The thiazolidinone structure is often associated with anti-inflammatory and anticancer activities due to its ability to inhibit various enzymes involved in tumor progression. For instance, compounds with similar structures have been shown to inhibit DYRK1A, a kinase implicated in cancer cell proliferation and survival .

Antimicrobial Activity

The presence of the thiazolidinone moiety suggests potential antimicrobial activity. Thiazolidinones are known for their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. Compounds with similar structural features have demonstrated efficacy against a range of pathogens, indicating that this compound may also possess similar properties .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, the inhibition of key kinases could lead to reduced cell proliferation in cancerous tissues .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Inhibition of DYRK1A : A study demonstrated that compounds similar to this one exhibited IC50 values in the low micromolar range against DYRK1A, suggesting potent inhibitory activity .
  • Antitumor Activity : Research has identified lead compounds from the thiazolidinone family that showed promising antitumor activities in various cancer cell lines (e.g., Huh7 D12, Caco2) .
  • Antimicrobial Testing : Compounds structurally related to this one have been tested against multiple bacterial strains, showing varying degrees of antimicrobial effectiveness .

Comparative Analysis

To better understand the uniqueness of this compound's biological profile, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
4-Oxo-2-thioxo-1,3-thiazolidineSimple thiazolidine structureAntimicrobial
Benzodioxole derivativesContains benzodioxole moietyAntioxidant
Pyrido[1,2-a]pyrimidinesCore pyrido-pyrimidine structureAnticancer

This table highlights how the combination of diverse functional groups in the target compound may confer distinct biological properties not found in simpler analogs .

Q & A

Q. What are the key synthetic challenges for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of stereochemistry (Z-configuration) and functional group compatibility. Key steps include:

  • Thiazolidinone ring formation : Use of 1,3-benzodioxol-5-ylmethylamine as a nucleophile under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselectivity .
  • Pyrido[1,2-a]pyrimidin-4-one assembly : Condensation of intermediates with aldehydes or ketones under reflux in ethanol or acetonitrile, with catalytic Lewis acids (e.g., ZnCl₂) to enhance yields .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients to isolate the Z-isomer .

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using NOESY NMR to distinguish Z/E isomers .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm the presence of the benzodioxole methylene group (δ ~4.8 ppm) and imidazole protons (δ ~7.5–8.0 ppm) .
    • IR spectroscopy : Identify thioxo (C=S) stretches at ~1250 cm⁻¹ and carbonyl (C=O) peaks at ~1700 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (528.6 g/mol) and detect impurities .
  • Elemental analysis : Ensure ≤0.3% deviation for C, H, N, S content .

Q. What solvents and conditions are optimal for solubility in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic benzodioxole and imidazole groups. Use:

  • DMSO stock solutions (10 mM) for in vitro studies, diluted to ≤0.1% in assay buffers to avoid cytotoxicity .
  • Co-solvents : Ethanol or PEG-400 (up to 5%) for in vivo formulations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Key SAR insights include:

  • Benzodioxole moiety : Critical for target binding; substitution with bulkier groups (e.g., 3,4-dimethoxyphenyl) reduces activity .
  • Imidazole-propylamino side chain : Modulating the linker length (e.g., replacing propyl with butyl) improves membrane permeability but may alter selectivity .
  • Thiazolidinone sulfur : Oxidation to sulfone diminishes bioactivity, confirming the thioxo group’s role in redox interactions .

Q. Methodological Approach :

  • Synthesize analogs via Suzuki-Miyaura coupling for aromatic substitutions .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) may arise from:

  • Assay conditions : Variations in serum protein binding (e.g., BSA) can alter free drug concentrations. Standardize using LC-MS to quantify unbound fractions .
  • Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation rates .

Q. What strategies validate the compound’s mechanism of action in signaling pathways?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., MAPK14) to confirm on/off-target effects .
  • Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map phosphorylation changes post-treatment .

Q. How can researchers address low bioavailability in preclinical models?

  • Prodrug design : Mask the thioxo group as a disulfide prodrug (e.g., using glutathione-sensitive linkers) for intracellular activation .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance circulation time and tumor accumulation .
  • Pharmacokinetic optimization : Conduct allometric scaling from rodent data (e.g., t₁/₂ = 2.5 hr) to predict human dosing .

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